molecular formula C16H14BrNO2S B8358101 5-(o-Methoxyphenacyl)thieno(3,2-c)pyridinium bromide CAS No. 53885-66-8

5-(o-Methoxyphenacyl)thieno(3,2-c)pyridinium bromide

Cat. No. B8358101
CAS RN: 53885-66-8
M. Wt: 364.3 g/mol
InChI Key: KFBQLVZRELTPOV-UHFFFAOYSA-M
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Patent
US04075215

Procedure details

Reaction of thieno[3,2-c]pyridine (13.5 g) with orthomethoxy-phenacyl bromide (21.3 g) according to the procedure of Example 1 gives white crystals (27.34 g) having a melting point (Koefler block) of 258°-260° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.[CH3:10][O:11][C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14](=[O:17])[CH2:15][Br:16]>>[Br-:16].[CH3:10][O:11][C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14](=[O:17])[CH2:15][N+:6]1[CH:7]=[CH:8][C:9]2[S:1][CH:2]=[CH:3][C:4]=2[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Name
Quantity
21.3 g
Type
reactant
Smiles
COC1=C(C(CBr)=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].COC1=C(C(C[N+]2=CC3=C(C=C2)SC=C3)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.34 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.